Z-Tyr-Tyr-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

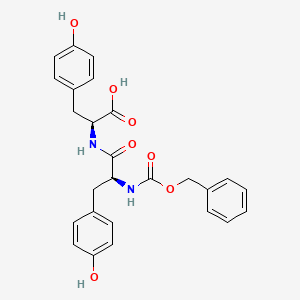

Z-Tyr-Tyr-OH: , also known as N-benzyloxycarbonyl-L-tyrosyl-L-tyrosine, is a dipeptide compound consisting of two tyrosine residues. The N-terminal tyrosine is protected by a benzyloxycarbonyl (Z) group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions. This compound is often used in the synthesis of longer peptides and has applications in various fields of scientific research.

准备方法

Synthetic Routes and Reaction Conditions:

Solid-Phase Peptide Synthesis (SPPS): The most common method for synthesizing Z-Tyr-Tyr-OH is through solid-phase peptide synthesis. This involves attaching the C-terminal tyrosine to a solid resin, followed by sequential addition of the N-terminal tyrosine protected by the benzyloxycarbonyl group. The coupling reactions are typically facilitated by reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

Solution-Phase Synthesis: Another method involves synthesizing the dipeptide in solution. The N-benzyloxycarbonyl-L-tyrosine is first activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and then reacted with L-tyrosine in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and high-performance liquid chromatography (HPLC) is employed for purification.

化学反应分析

Types of Reactions:

Oxidation: Z-Tyr-Tyr-OH can undergo oxidation reactions, particularly at the phenolic hydroxyl groups of the tyrosine residues. Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reduction reactions are less common but can be performed using reducing agents like sodium borohydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, iodine.

Reduction: Sodium borohydride.

Substitution: Palladium on carbon (Pd/C), hydrogen gas.

Major Products:

Oxidation: Oxidized tyrosine derivatives.

Reduction: Reduced tyrosine derivatives.

Substitution: Deprotected dipeptide (Tyr-Tyr-OH).

科学研究应用

Self-Assembly and Material Design

Self-Assembly Properties

Z-Tyr-Tyr-OH has been studied for its ability to undergo self-assembly into well-defined structures. Research indicates that modified aromatic amino acids, including this compound, can form various morphologies such as fibers and spherical structures. These self-assembled forms have potential applications in creating novel materials with specific properties tailored for various uses in nanotechnology and biomaterials .

Case Study: Morphological Characterization

In a study that investigated the self-assembly of this compound, researchers employed techniques such as solution state 1H NMR and microscopy to analyze the formation of structures at varying concentrations and temperatures. The findings highlighted the compound's ability to form stable aggregates, suggesting its utility in designing materials with desired mechanical and chemical properties .

Drug Delivery Systems

Gelation Properties

this compound has demonstrated significant potential as a gelator for drug delivery applications. Its capacity to form hydrogels can be harnessed to encapsulate drugs, providing controlled release mechanisms. This property is particularly advantageous in pharmaceutical formulations where sustained drug release is desired .

Data Table: Gelation Properties of this compound

| Solvent | Minimum Concentration (wt/v%) | Gelation Time (minutes) |

|---|---|---|

| THF | 0.1 | 15 |

| 2-Ethylhexanol | 1 | 30 |

| Sunflower Oil | 0.5 | 10 |

This table summarizes the gelation properties observed in different solvents, indicating the versatility of this compound in forming gels suitable for various applications .

Biochemical Applications

Role in Biochemical Reactions

this compound can participate in biochemical reactions due to its reactive hydroxyl groups. It has been shown to influence electron transfer processes in enzymatic reactions, particularly those involving tyrosine residues. This property makes it a candidate for studying reaction mechanisms and developing new biochemical assays .

Case Study: Electron Transfer Mechanisms

Research on tyrosine-rich peptides has revealed that compounds like this compound facilitate electron transfer through hydrogen bonding interactions. This characteristic is crucial for understanding redox reactions in biological systems and can lead to advancements in bioelectronic devices .

Environmental Applications

Oil Spill Recovery

The gelation properties of this compound also extend to environmental applications such as oil spill recovery. Its ability to form stable gels can be utilized to encapsulate and remove oil from water surfaces, providing an eco-friendly solution to pollution management .

作用机制

Molecular Targets and Pathways: Z-Tyr-Tyr-OH exerts its effects primarily through interactions with enzymes that modify tyrosine residues. These include tyrosine kinases, which phosphorylate the tyrosine residues, and tyrosine phosphatases, which dephosphorylate them. The compound can also participate in hydrogen bonding and hydrophobic interactions due to its phenolic hydroxyl groups and aromatic rings .

相似化合物的比较

N-benzyloxycarbonyl-L-tyrosine (Z-Tyr-OH): A single tyrosine residue protected by a benzyloxycarbonyl group.

L-tyrosine: The unprotected form of tyrosine.

N-benzyloxycarbonyl-L-tyrosyl-L-serine (Z-Tyr-Ser-OH): A dipeptide similar to Z-Tyr-Tyr-OH but with a serine residue instead of a second tyrosine.

Uniqueness: this compound is unique due to the presence of two tyrosine residues, which allows it to participate in more complex interactions and reactions compared to compounds with a single tyrosine residue. The benzyloxycarbonyl protecting group also provides stability during synthesis, making it a valuable intermediate in peptide chemistry .

生物活性

Z-Tyr-Tyr-OH, also known as N-Carbobenzyloxy-L-tyrosine-L-tyrosine or Cbthis compound, is a dipeptide composed of two tyrosine residues linked by a peptide bond. This compound exhibits significant biological activity primarily due to the functional properties of tyrosine, which plays crucial roles in various biochemical processes, including enzyme activity, protein interactions, and cellular signaling pathways.

Structural Characteristics

This compound has a unique structure characterized by:

- Molecular Formula : C₁₃H₁₅N₂O₄

- Functional Groups : The presence of a phenolic hydroxyl group allows for hydrogen bonding and hydrophobic interactions with biological macromolecules.

- Protecting Group : The carbobenzyloxy (Z) group protects the amino group of one tyrosine residue, facilitating selective peptide bond formation during synthesis.

Biological Activities

This compound's biological activities can be attributed to the following mechanisms:

- Enzyme Interactions : Tyrosine residues are known to participate in various enzymatic reactions. This compound can influence enzyme kinetics and substrate specificity due to its structural features.

- Antioxidant Properties : The compound demonstrates antioxidant capabilities, which may help mitigate oxidative stress in biological systems.

- Cellular Signaling : Research indicates that this compound may affect cellular signaling pathways, potentially impacting processes such as cell growth and differentiation .

Research Findings and Case Studies

Several studies have highlighted the biological significance of this compound:

- Enzymatic Activity : A study demonstrated that this compound could serve as a substrate for tyrosinase, an enzyme involved in melanin biosynthesis. The dipeptide's interaction with tyrosinase was characterized using high-performance liquid chromatography (HPLC), revealing changes in molecular mass indicative of enzymatic modifications .

- Protein Interactions : Research focusing on protein dimerization via tyrosine residues showed that this compound could form covalent dimers under oxidative conditions. This property may play a role in protein stability and function .

- Peptide Synthesis Applications : As a building block for peptide synthesis, this compound has been utilized in various studies to create longer peptide chains for therapeutic applications. Its stability and solubility make it suitable for biochemical applications .

Comparative Analysis

The following table summarizes the key biological activities of this compound compared to other tyrosine derivatives:

| Compound | Antioxidant Activity | Enzyme Interaction | Cellular Signaling |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| N-Acetyl-L-tyrosine | Moderate | Yes | Limited |

| 3,5-Difluorotyrosine | Low | Yes | No |

属性

IUPAC Name |

(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O7/c29-20-10-6-17(7-11-20)14-22(28-26(34)35-16-19-4-2-1-3-5-19)24(31)27-23(25(32)33)15-18-8-12-21(30)13-9-18/h1-13,22-23,29-30H,14-16H2,(H,27,31)(H,28,34)(H,32,33)/t22-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDAUTLPLQAQNMW-GOTSBHOMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。